(4-Aminobut-2-yn-1-yl)dimethylamine
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Description
N,N-dimethyl-1,4-diamino-2-butyne (DMDB) is an organic compound that belongs to the alkyne family containing two amine groups. It is used as a pharmaceutical intermediate .
Molecular Structure Analysis
The molecular structure of N,N-dimethyl-1,4-diamino-2-butyne consists of 12 Hydrogen atoms, 6 Carbon atoms, and 2 Nitrogen atoms . The molecular weight is calculated to be 112.176 .Physical and Chemical Properties Analysis
The physical and chemical properties of N,N-dimethyl-1,4-diamino-2-butyne include a molecular weight of 112.176 . Other properties such as boiling point, density, and refractive index are not available for this specific compound, but similar compounds have these properties listed .Scientific Research Applications
Synthesis Methods
Microwave-Assisted Synthesis
A method for efficiently synthesizing unsymmetrical 1,4-diamino-2-butynes using microwave-assisted Cu(I)-catalyzed cross-A3-coupling/decarboxylative coupling has been developed. This method is chemoselective and yields the target products in moderate to good yields (Xu, Feng, & Van der Eycken, 2021).
Cu(I)-Catalyzed Synthesis
A novel approach using a one-pot Cu(I)-catalyzed A(3)-coupling/decarboxylative coupling has been described for the formation of diversely substituted 1,4-diamino-2-butynes. This multicomponent coupling is efficient for introducing various groups at the 1,4-position of the compound (Feng, Ermolat’ev, Song, & Van der Eycken, 2012).
Chemical and Structural Properties
Inhibitory Mechanism in Enzymes
1,4-Diamino-2-butyne acts as a mechanism-based inhibitor of diamine oxidase, showing saturation kinetics and leading to a time-dependent loss of enzyme activity. It interacts with the enzyme via an aminoallenic compound, forming a covalent bond with pyrrole (Peč & Frébort, 1992).
Adoption of C2-Symmetric Turn Conformation
Bis(amino acid) derivatives of 1,4-diamino-2-butyne adopt a C2-symmetric turn conformation, featuring intramolecular hydrogen bonds. This was examined via NMR spectroscopy and chemical shift analysis (Curran, Marques, & Silva, 2005).
Applications in Material Science
Electroplating
2-butyne-1,4-diol, a related compound, has been used in electroplating, increasing the current efficiency of zinc electro-winning. It undergoes transformations when dissolved in water (D'Amboise, Mathieu, & Piron, 1988).
Modification of Poly(ether/ester)s
Poly(ether/ester)s based on poly(tetramethylene terephthalate) and poly(ethylene glycol) can be modified with 2-butyne-1,4-diol. This modification results in copolymers with varying properties, as demonstrated by 1H NMR measurements and differential scanning calorimetry (Gogeva & Fakirov, 1990).
Properties
IUPAC Name |
N',N'-dimethylbut-2-yne-1,4-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-8(2)6-4-3-5-7/h5-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBCNCLOIEKNIFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC#CCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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